5-Benzyl-6,7,8,9-tetrahydrocyclohepta[b]indol-10(5H)-one
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Overview
Description
5-Benzyl-6,7,8,9-tetrahydrocyclohepta[b]indol-10(5H)-one is a complex organic compound with a unique structure that combines elements of benzyl, cyclohepta, and indole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-6,7,8,9-tetrahydrocyclohepta[b]indol-10(5H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification processes. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-6,7,8,9-tetrahydrocyclohepta[b]indol-10(5H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Benzyl-6,7,8,9-tetrahydrocyclohepta[b]indol-10(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Benzyl-6,7,8,9-tetrahydrocyclohepta[b]indol-10(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Benzyl-6,7,8,9-tetrahydrocyclohepta[b]indol-10(5H)-one: Unique due to its specific structure and functional groups.
5-(Phenylsulfonyl)-5,6,9,10-tetrahydrocyclohepta[b]indole-10-ol: Similar structure but with a phenylsulfonyl group.
Benzoic acid 5-oxo-6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl ester: Similar cyclohepta structure but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of benzyl, cyclohepta, and indole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61364-24-7 |
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Molecular Formula |
C20H19NO |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
5-benzyl-6,7,8,9-tetrahydrocyclohepta[b]indol-10-one |
InChI |
InChI=1S/C20H19NO/c22-19-13-7-6-12-18-20(19)16-10-4-5-11-17(16)21(18)14-15-8-2-1-3-9-15/h1-5,8-11H,6-7,12-14H2 |
InChI Key |
RVUSWQQOXHXKDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C2=C(C1)N(C3=CC=CC=C32)CC4=CC=CC=C4 |
Origin of Product |
United States |
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